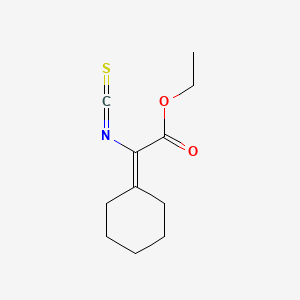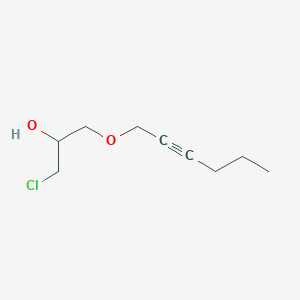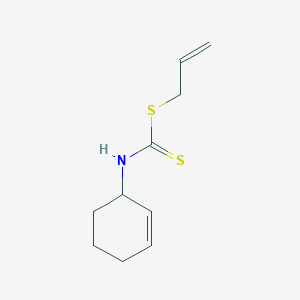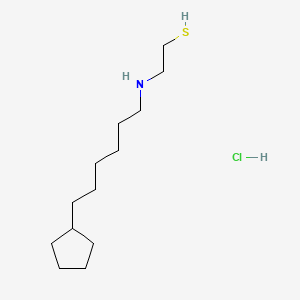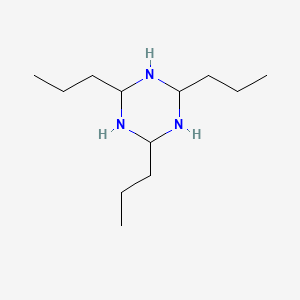
2,4,6-Tripropyl-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tripropyl-1,3,5-triazinane is a heterocyclic compound belonging to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, and three propyl groups attached to the carbon atoms at positions 2, 4, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropyl-1,3,5-triazinane typically involves the cyclotrimerization of isocyanates. One common method is the reaction of propyl isocyanate under controlled conditions to form the triazine ring. The reaction is usually carried out at room temperature and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of high-purity propyl isocyanate and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tripropyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tripropyl-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Tripropyl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Similar in structure but contains sulfur atoms instead of oxygen.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Contains allyl groups instead of propyl groups.
Trichloroisocyanuric acid: Contains chlorine atoms and is used as a disinfectant.
Uniqueness
2,4,6-Tripropyl-1,3,5-triazinane is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other triazine derivatives .
Eigenschaften
CAS-Nummer |
40899-04-5 |
|---|---|
Molekularformel |
C12H27N3 |
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
2,4,6-tripropyl-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-15H,4-9H2,1-3H3 |
InChI-Schlüssel |
CHZGWYGCTKDMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1NC(NC(N1)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


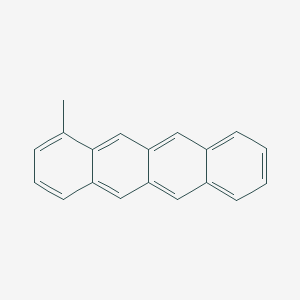


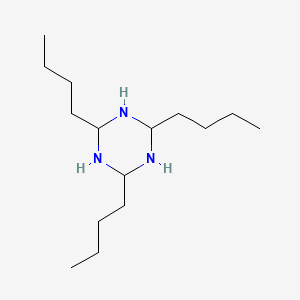
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
